molecular formula C15H14ClN3O4S B5516178 2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

Cat. No. B5516178
M. Wt: 367.8 g/mol
InChI Key: CKPXUTVNSCVRLZ-REZTVBANSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide often involves multiple steps, starting with basic building blocks like dimethylthiophenes. Suzuki et al. (1981) described the nitration of 2,5-dimethylthiophene, a process that could be relevant for introducing nitro groups into thiophene rings, a key feature in the target compound (Suzuki et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds like this compound can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. Purandara et al. (2019) discussed the structural characterization of a similar organic compound, highlighting the importance of single-crystal X-ray diffraction in understanding the conformation and geometry of such molecules (Purandara et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds with thiophene and hydrazide functionalities can vary widely depending on the reaction conditions and the presence of other functional groups. Newcombe and Norris (1979) explored the radical and ionic reactions of nitrothiophenyl-methyl chlorides and acetates, which might provide insights into the reactivity of the nitrothiophene component in our target compound (Newcombe & Norris, 1979).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Nitration of Thiophenes : The reaction of dimethylthiophene with copper(II) nitrate demonstrated the formation of nitrothiophene derivatives, showcasing the compound's utility in synthesizing nitro-substituted thiophene compounds which are valuable intermediates in organic synthesis (Suzuki et al., 1981).

Materials Science

  • Nonlinear Optical Properties : Hydrazones, including those similar to the compound , were studied for their third-order nonlinear optical properties, suggesting potential applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Pharmacological Applications

  • Antihypertensive Agents : Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases showed that many compounds have good antihypertensive α-blocking activity with low toxicity, highlighting the potential pharmacological applications of these compounds (Abdel-Wahab et al., 2008).
  • Cytotoxic Activity Against Cancer Cells : Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed significant anti-tumor activities, indicating the utility of these compounds in developing cancer therapeutics (Aboelmagd et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological molecules in a specific way to exert its effect .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-9-5-11(6-10(2)15(9)16)23-8-13(20)18-17-7-12-3-4-14(24-12)19(21)22/h3-7H,8H2,1-2H3,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPXUTVNSCVRLZ-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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